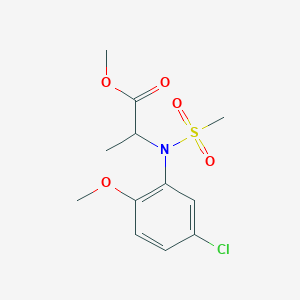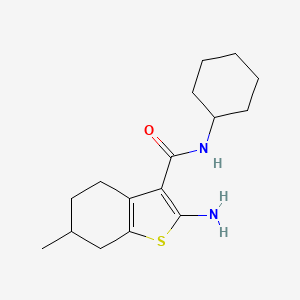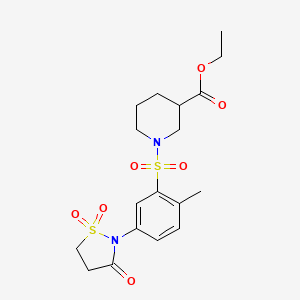
4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.121. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been utilized as an intermediate in the synthesis of a range of biologically active molecules. For instance, it serves as a precursor in the development of pyridine derivatives with potential antimicrobial properties. Such derivatives are synthesized through reactions involving nucleophilic substitution and intramolecular cyclization, leading to pyrazole[4,3-c]pyridin-3-ones and isoxazole[4,3-c]pyridin-3(5H)-ones, showcasing the compound's versatility in heterocyclic chemistry (Vaickelionienė, Mickevičius, & Mikulskiene, 2004).
Another study focused on the spectroscopic and photophysical properties of zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units containing Schiff bases derived from "4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one." These compounds exhibit promising characteristics for applications in photodynamic therapy, highlighting the compound's role in the development of photosensitizers for cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Chemical Reactions and Mechanisms
- The reactivity of "this compound" with various reagents has been studied to explore new synthetic pathways. For example, the reaction with sodium methoxide in different solvents has been investigated to understand the halogen-dance phenomena, leading to the formation of substituted thiophenes. This study provides insight into halogen exchange reactions and their applications in synthesizing substituted heterocycles (Gronowitz, Hallberg, & Glennow, 1980).
Propriétés
IUPAC Name |
4-bromo-1-(3-methoxyphenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-11-4-2-3-10(8-11)14-6-5-9(13)7-12(14)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNJLWKVUCCPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC(=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide](/img/structure/B2796093.png)
![1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796098.png)
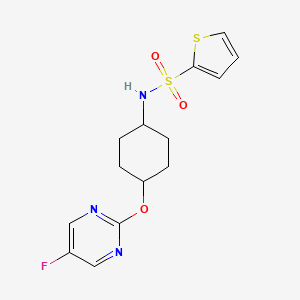
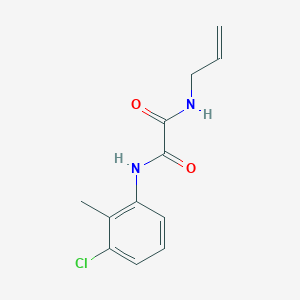
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2796103.png)
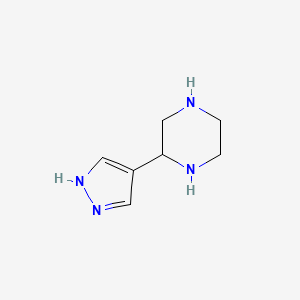



![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)

